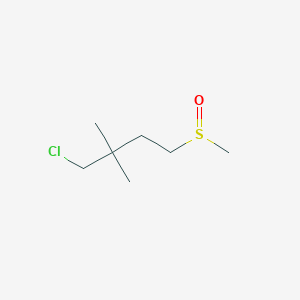
1-Chloro-4-methanesulfinyl-2,2-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methanesulfinyl-2,2-dimethylbutane is an organic compound with the molecular formula C₇H₁₅ClOS and a molecular weight of 182.71 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a chlorine atom, a methanesulfinyl group, and a dimethylbutane backbone .
Chemical Reactions Analysis
1-Chloro-4-methanesulfinyl-2,2-dimethylbutane can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., hydroxide ions, amines) under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group yields a sulfone, while substitution of the chlorine atom can yield various derivatives depending on the nucleophile.
Scientific Research Applications
1-Chloro-4-methanesulfinyl-2,2-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methanesulfinyl-2,2-dimethylbutane involves its interaction with molecular targets such as enzymes and proteins. The chlorine atom and methanesulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
1-Chloro-4-methanesulfinyl-2,2-dimethylbutane can be compared with similar compounds such as:
1-Chloro-2,2-dimethylbutane: Lacks the methanesulfinyl group, making it less reactive in certain chemical reactions.
4-Methanesulfinyl-2,2-dimethylbutane:
The presence of both the chlorine atom and the methanesulfinyl group in this compound makes it unique and versatile for various chemical and biological applications.
Properties
Molecular Formula |
C7H15ClOS |
|---|---|
Molecular Weight |
182.71 g/mol |
IUPAC Name |
1-chloro-2,2-dimethyl-4-methylsulfinylbutane |
InChI |
InChI=1S/C7H15ClOS/c1-7(2,6-8)4-5-10(3)9/h4-6H2,1-3H3 |
InChI Key |
QZHZGHWSSJZUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS(=O)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


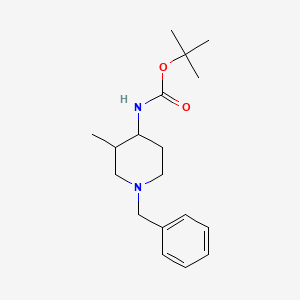
![7-Amino-8,8-dimethyl-2lambda6-thiabicyclo[4.2.0]octane-2,2-dione](/img/structure/B13213854.png)
amine](/img/structure/B13213857.png)

![3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13213881.png)
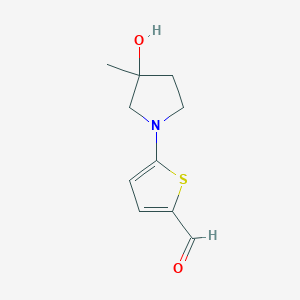
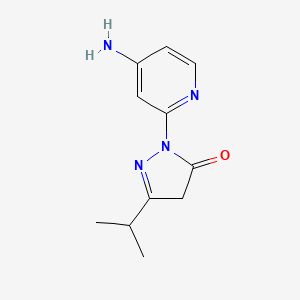
![tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13213907.png)
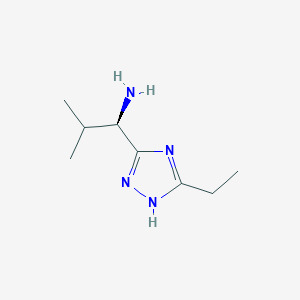
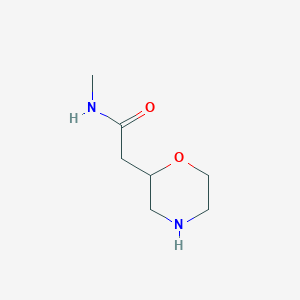
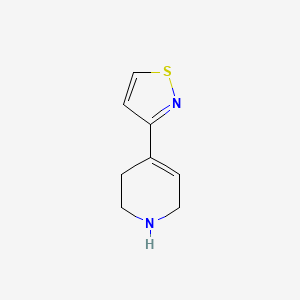
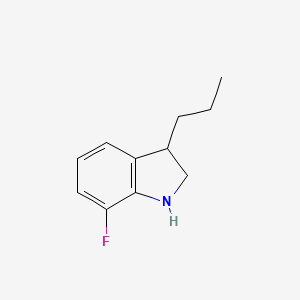

![2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride](/img/structure/B13213948.png)
